4-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Description
Chemical Identity and Nomenclature
The systematic nomenclature of 4-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester reflects its complex structural architecture comprising multiple functional groups and heterocyclic systems. According to International Union of Pure and Applied Chemistry nomenclature principles, this compound is formally designated as tert-butyl 4-[4-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate, which precisely describes its molecular connectivity and substitution patterns. The compound possesses several alternative chemical names documented in chemical databases, including 4-[4-(1-Piperidinylcarbonyl)phenoxy]-1-piperidinecarboxylic acid tert-butyl ester and 1-Piperidinecarboxylic acid, 4-[4-(1-piperidinylcarbonyl)phenoxy]-, 1,1-dimethylethyl ester, demonstrating the complexity inherent in naming such sophisticated molecular structures.
The molecular structure incorporates two distinct piperidine rings, each serving different functional roles within the overall architecture. The first piperidine ring is substituted at the nitrogen position with a carbonyl group that connects to a phenoxy moiety, while the second piperidine ring bears a tert-butyl carboxylate protecting group at its nitrogen center. This structural arrangement creates a molecule with significant three-dimensional complexity and multiple sites for potential biological interaction, making it particularly valuable for pharmaceutical research applications.
Classification Within Piperidine Derivatives
Within the broader context of heterocyclic chemistry, this compound belongs to the class of piperidine carboxylic acids and their esters, which represents a significant subset of nitrogen-containing heterocyclic compounds. Piperidine itself, with the molecular formula (CH2)5NH, constitutes a six-membered saturated heterocyclic amine that serves as a fundamental building block in pharmaceutical chemistry. The classification of this compound as a bis-piperidine derivative places it within a specialized category of molecules that incorporate multiple piperidine ring systems, often designed to enhance biological activity and selectivity through multivalent interactions with target proteins.
The structural classification further encompasses the compound as a phenoxy-linked bis-piperidine system, where the aromatic phenoxy bridge serves as a rigid spacer element connecting the two heterocyclic rings. This architectural feature is particularly significant in medicinal chemistry, as it allows for precise control over the spatial relationship between the piperidine moieties, potentially influencing binding affinity and selectivity for biological targets. The presence of the tert-butyl ester functionality classifies the compound as a protected carboxylic acid derivative, commonly employed in synthetic organic chemistry to facilitate purification and handling while preserving the potential for subsequent deprotection and derivatization.
The compound represents an advanced example of structure-based drug design principles, where multiple pharmacophoric elements are combined within a single molecular framework. The dual piperidine rings provide multiple sites for hydrogen bonding and electrostatic interactions, while the aromatic phenoxy linker contributes to hydrophobic interactions and molecular rigidity. This combination of structural features positions the compound within the category of sophisticated pharmaceutical intermediates designed for complex biological targets.
Historical Development in Heterocyclic Chemistry
The development of piperidine-based compounds traces its origins to the mid-nineteenth century when piperidine was first isolated and characterized by Thomas Anderson in 1850 and independently by Auguste Cahours in 1852, both of whom obtained the compound through the treatment of piperine with nitric acid. This early discovery established piperidine as one of the foundational heterocyclic systems in organic chemistry, leading to extensive research into its derivatives and applications. The subsequent development of synthetic methodologies for piperidine production, particularly the industrial hydrogenation of pyridine over molybdenum disulfide catalysts, provided reliable access to this important heterocyclic building block.
The evolution of bis-piperidine derivatives represents a more recent advancement in heterocyclic chemistry, emerging from efforts to create molecules with enhanced biological activity through the incorporation of multiple pharmacophoric elements. The specific architecture found in this compound reflects modern approaches to drug design that emphasize the creation of complex, three-dimensional molecular structures capable of engaging multiple binding sites on target proteins. The development of such compounds has been facilitated by advances in synthetic organic chemistry, particularly in the areas of protecting group chemistry and cross-coupling reactions that enable the construction of sophisticated molecular architectures.
The historical progression from simple piperidine derivatives to complex bis-piperidine systems illustrates the maturation of medicinal chemistry as a discipline. Early piperidine-containing pharmaceuticals, such as the analgesic pethidine and the antihistamine chlorpheniramine, demonstrated the therapeutic potential of this heterocyclic system. The development of more sophisticated derivatives, including the compound under examination, represents the application of modern structure-activity relationship studies and computational drug design methodologies to optimize molecular properties for specific therapeutic applications.
Scientific Significance and Research Context
The scientific significance of this compound extends beyond its structural complexity to encompass its potential applications in contemporary pharmaceutical research. The compound has been identified as a valuable intermediate in the development of therapeutics targeting specific biological pathways, particularly those involving protein-protein interactions that require multivalent binding approaches. Research into this class of compounds has demonstrated their utility in modulating complex biological systems where traditional small molecule approaches may prove insufficient.
Contemporary research applications of this compound focus on its role as a molecular scaffold for the development of selective modulators of biological targets. The bis-piperidine architecture provides a framework for the presentation of multiple pharmacophoric elements in a controlled spatial arrangement, enabling the design of molecules with enhanced selectivity and potency. Studies have indicated that compounds of this structural class exhibit significant activity against targets such as retinol binding protein and other receptors involved in metabolic regulation, suggesting potential therapeutic applications in areas including metabolic disorders and oncology.
The compound's research significance is further enhanced by its role in advancing synthetic methodologies for complex heterocyclic systems. The synthesis of this compound requires sophisticated synthetic strategies that incorporate multiple bond-forming reactions, protecting group manipulations, and purification techniques. The development of efficient synthetic routes to such compounds contributes to the broader field of synthetic organic chemistry and provides valuable methodologies for accessing related molecular architectures.
| Research Application | Significance | Reference |
|---|---|---|
| Protein-Protein Interaction Modulators | Multivalent binding architecture | |
| Metabolic Pathway Targets | Retinol binding protein modulation | |
| Synthetic Methodology Development | Complex heterocyclic synthesis | |
| Pharmaceutical Intermediate | Advanced drug development platforms |
The continuing research interest in this compound and related structures reflects the ongoing evolution of drug discovery toward increasingly sophisticated molecular architectures. As our understanding of biological systems becomes more detailed, the demand for correspondingly complex molecular tools grows, positioning compounds such as this compound at the forefront of contemporary pharmaceutical research. The compound exemplifies the integration of traditional medicinal chemistry principles with modern computational design approaches, representing a significant advancement in the field of heterocyclic chemistry and its applications to human health.
Properties
IUPAC Name |
tert-butyl 4-[4-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-22(2,3)28-21(26)24-15-11-19(12-16-24)27-18-9-7-17(8-10-18)20(25)23-13-5-4-6-14-23/h7-10,19H,4-6,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWTBRSGSBNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671369 | |
| Record name | tert-Butyl 4-[4-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-53-6 | |
| Record name | tert-Butyl 4-[4-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester, with the chemical formula C22H32N2O4 and a molecular weight of 388.51 g/mol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1146080-53-6
- Molecular Formula : C22H32N2O4
- Molecular Weight : 388.51 g/mol
Synthesis and Structure
The synthesis of this compound typically involves the reaction of piperidine derivatives with phenolic compounds, leading to the formation of the desired ester structure. The presence of both piperidine and phenoxy groups suggests that this compound may exhibit diverse biological activities, particularly in neuropharmacology and anti-inflammatory pathways.
Pharmacological Screening
Recent studies have indicated that compounds similar to this compound can modulate various biological pathways:
-
Anti-inflammatory Activity :
- Compounds with similar structures have been shown to inhibit interleukin-1 beta (IL-1β) release in LPS/ATP-stimulated human macrophages, suggesting potential anti-inflammatory properties. For instance, derivatives exhibited concentration-dependent inhibition of IL-1β release, indicating that structural modifications can enhance their efficacy .
-
NLRP3 Inhibition :
- The compound's structural analogs have been evaluated for their ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. Some derivatives demonstrated significant inhibition of pyroptosis and IL-1β release at varying concentrations, highlighting their potential as therapeutic agents against inflammatory diseases .
- Neuropharmacological Effects :
Case Studies and Research Findings
A comprehensive analysis of related compounds provides insights into the biological activity of this compound:
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Anti-inflammatory | Inhibits IL-1β release |
| Compound B | NLRP3 Inhibition | Prevents pyroptosis |
| Compound C | Neuroprotective | Modulates neurotransmitter levels |
Notable Research Findings
In a study focusing on piperidine derivatives, it was found that certain modifications led to enhanced anti-inflammatory effects. For example, a derivative similar to this compound was able to reduce IL-1β levels by approximately 35% at optimal concentrations .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders. Its piperidine structure allows for interactions with various biological targets, making it a candidate for drug design aimed at treating conditions such as anxiety and depression.
Synthesis of Analogues
This compound serves as a precursor for synthesizing various analogues that may exhibit enhanced pharmacological properties. Researchers have explored its derivatives to evaluate their efficacy and safety profiles in preclinical studies. For instance, modifications to the piperidine ring or the phenoxy group can lead to compounds with improved activity against specific receptors.
Neuropharmacological Studies
Studies have indicated that compounds similar to this compound can influence neurotransmitter systems, particularly those involving serotonin and dopamine. This makes it a valuable tool in neuropharmacological research, where understanding receptor interactions is crucial for developing new therapeutic agents .
Toxicology and Safety Assessment
The compound's safety profile is also a subject of investigation. Toxicological studies are essential for determining the compound's suitability for further development as a therapeutic agent. The DSSTox database provides resources for assessing its toxicological properties, which can guide researchers in evaluating potential risks associated with its use .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Neuropharmacological Effects of Piperidine Derivatives | Investigated various piperidine derivatives, including tert-butyl esters | Found that modifications can enhance binding affinity to serotonin receptors |
| Synthesis and Characterization of Piperidine-Based Compounds | Focused on synthesizing analogues from the base compound | Reported successful synthesis of several derivatives with improved biological activity |
| Toxicity Assessment of Piperidine Compounds | Evaluated safety profiles using in vitro methods | Identified key toxicological endpoints relevant for clinical development |
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring
The phenoxy group in the target compound is substituted with a piperidine-1-carbonyl group. Analogous compounds differ in this substituent, impacting physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The morpholine and piperidine carbonyl groups (electron-withdrawing) may reduce electron density on the aromatic ring compared to benzyloxy (electron-donating), affecting reactivity in substitution reactions .
Preparation Methods
Synthesis of 1-(tert-butoxycarbonyl)-4-(p-toluensulfonyloxy)-piperidine (Key Intermediate)
- Reagents and Conditions: Starting from 1-(tert-butoxycarbonyl)piperidine-4-ol, triethylamine and p-toluenesulfonyl chloride are used in dichloromethane at room temperature for 20 hours to introduce the tosylate leaving group at the 4-position of the piperidine ring.
- Work-up: The reaction mixture is concentrated, extracted with dichloromethane and aqueous acid, dried over magnesium sulfate, and purified by silica gel chromatography.
- Yield: Quantitative (100%) yield of the white crystalline tosylate intermediate.
- Reference: This step is crucial as it activates the piperidine for subsequent nucleophilic substitution.
Formation of the Phenoxy-Piperidine Carbonyl Intermediate
- General Approach: The phenoxy moiety bearing the piperidine-1-carbonyl group is prepared by coupling piperidine derivatives with phenol derivatives, often using carbodiimide coupling agents or acyl chlorides.
- Typical Conditions: Coupling reactions are performed in dichloromethane or tetrahydrofuran with bases such as triethylamine or N-methylmorpholine under nitrogen atmosphere at room temperature or slightly elevated temperatures.
- Example: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be coupled with suitable phenol derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) as activating agents.
- Yield: Moderate to good yields (around 70%) are reported after chromatographic purification.
Nucleophilic Substitution to Attach the Piperidine-1-carbonyl-phenoxy Group
- Reagents and Conditions: The activated piperidine tosylate intermediate reacts with the phenoxy-piperidine carbonyl nucleophile in the presence of bases such as potassium carbonate or cesium fluoride.
- Solvents: Common solvents include ethanol-water mixtures or N,N-dimethylacetamide (DMA).
- Temperature and Time: Reactions are typically carried out at reflux (around 100°C) or at 85°C for 12–24 hours.
- Yields: Reported yields vary from 58% to 95%, depending on the exact conditions and substrates.
- Purification: Isolation is achieved by filtration, washing, and drying or by column chromatography.
- Example: Reaction of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate with phenoxy derivatives under reflux with potassium carbonate gives high yields (~84–95%).
Final Purification and Characterization
- Techniques: Silica gel column chromatography using petroleum ether/ethyl acetate or dichloromethane/methanol mixtures is standard.
- Characterization: Melting points, NMR (1H and 13C), and mass spectrometry confirm the structure and purity.
- Typical Purity: Over 95% purity is achievable with careful purification.
Data Table Summarizing Key Preparation Steps
| Step | Intermediate/Product | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1-(tert-butoxycarbonyl)-4-(p-toluensulfonyloxy)-piperidine | p-Toluenesulfonyl chloride, triethylamine | DCM | 20°C | 20 h | 100 | Tosylation of piperidine-4-ol |
| 2 | Phenoxy-piperidine-1-carbonyl intermediate | EDC·HCl, HOBt, triethylamine | DCM | RT | 5 h | ~70 | Carbodiimide coupling |
| 3 | Coupling of tosylate with phenoxy intermediate | K2CO3 or CsF | EtOH/H2O or DMA | 85–100°C | 12–24 h | 58–95 | Nucleophilic substitution |
| 4 | Final compound purification | Silica gel chromatography | Various | Ambient | - | >95 purity | Confirmed by NMR, MS |
Research Findings and Observations
- The use of tert-butoxycarbonyl (Boc) protection is essential to prevent side reactions on the piperidine nitrogen during activation and coupling steps.
- Tosylation or mesylation at the 4-position of the piperidine ring provides a good leaving group for nucleophilic substitution, enhancing reaction efficiency.
- The choice of base and solvent critically influences the yield and purity; potassium carbonate in ethanol-water and cesium fluoride in DMA are effective systems.
- Extended reaction times and controlled temperatures improve conversion but require careful monitoring to avoid decomposition.
- Purification by silica gel chromatography remains the most reliable method to obtain analytically pure material.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for preparing 4-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step protocols, such as coupling phenoxy-piperidine intermediates with tert-butyl carbonate groups under controlled conditions. For example, tert-butyl protection of piperidine derivatives often employs Boc-anhydride in inert solvents like tetrahydrofuran (THF) at 0–25°C . Key parameters include temperature (to prevent side reactions like epimerization) and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents). Post-synthesis purification via silica gel chromatography is standard, with yields ranging from 60–85% depending on intermediate stability .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with diagnostic peaks for the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and piperidine protons (δ 1.5–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₂₃H₃₂N₂O₅). Infrared (IR) spectroscopy identifies carbonyl stretches (~1680–1720 cm⁻¹) . Discrepancies in spectral data may indicate impurities or isomerization, necessitating repeat synthesis .
Advanced Research Questions
Q. How can researchers address contradictions in stability data when storing this compound under varying conditions?
- Methodological Answer: Stability studies should assess degradation under humidity, light, and temperature. For instance, recommends storage in dry, inert atmospheres at 2–8°C to prevent hydrolysis of the tert-butyl ester. If decomposition occurs (e.g., free piperidine detected via TLC), lyophilization or stabilization with antioxidants (e.g., BHT) may be required. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf life .
Q. What strategies are effective in resolving low binding affinity during receptor interaction studies?
- Methodological Answer: Computational docking (e.g., AutoDock Vina) can identify steric clashes caused by the tert-butyl group. If in vitro assays show poor affinity (<10 µM IC₅₀), structural analogs with smaller substituents (e.g., methyl instead of tert-butyl) should be synthesized. highlights that steric hindrance from bulky groups may reduce target engagement, necessitating iterative SAR optimization .
Q. How should missing toxicological or ecological data be managed in preclinical research?
- Methodological Answer: In absence of data (noted in ), follow OECD guidelines for preliminary toxicity screening. Use in silico tools (e.g., TEST software by EPA) to predict LD₅₀ and ecotoxicity. For in vitro assays, prioritize Ames testing (mutagenicity) and zebrafish embryo models (developmental toxicity). Document uncertainties explicitly in risk assessments .
Data Analysis & Experimental Design
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Methodological Answer: Byproducts often arise from incomplete Boc protection or piperidine ring oxidation. Design of Experiments (DoE) with variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., DMAP), and reaction time can identify optimal conditions. LC-MS monitoring at intermediate stages helps trace byproduct origins .
Q. What statistical approaches are recommended for validating purity claims (e.g., ≥95%) in synthesized batches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
